Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
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Overview
Description
Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is a chemical compound that belongs to the class of benzoxazepines. This compound is characterized by a benzene ring fused with an oxazepine ring, which is further substituted with a bromine atom and a methyl ester group. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
The synthesis of Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and bromoacetic acid.
Cyclization: The key step involves the cyclization of the starting materials to form the benzoxazepine ring. This is achieved through a series of reactions, including nucleophilic substitution and cyclization under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups, such as the reduction of the ester group to an alcohol.
Oxidation Reactions: Oxidation reactions can be used to introduce additional functional groups or modify existing ones.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for the treatment of neurological disorders and other diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate can be compared with other benzoxazepine derivatives, such as:
Methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 9-iodo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H12BrNO3 |
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Molecular Weight |
286.12 g/mol |
IUPAC Name |
methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate |
InChI |
InChI=1S/C11H12BrNO3/c1-15-11(14)7-4-8-6-13-2-3-16-10(8)9(12)5-7/h4-5,13H,2-3,6H2,1H3 |
InChI Key |
GSFCMWQNWDFOOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)OCCNC2 |
Origin of Product |
United States |
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